Mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in vitro
Mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine
Executive Summary
The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) belongs to the substituted benzylpiperazine (BZP) class of neuroactive molecules[1][2]. While unsubstituted BZP is primarily recognized as a non-selective dopamine (DAT) and norepinephrine (NET) transporter inhibitor and releasing agent[2][3], targeted structural modifications fundamentally alter its pharmacodynamic profile.
As a Senior Application Scientist overseeing preclinical assay development, I approach this molecule not just as a chemical structure, but as a multi-target ligand. The addition of an ortho-ethoxy group on the benzyl ring and a 3-methyl substitution on the piperazine core shifts the molecule's affinity toward the serotonergic system (SERT and 5-HT receptors) while maintaining dopaminergic activity[4][5]. This whitepaper dissects the in vitro mechanisms of this compound, detailing the structure-activity relationships (SAR), receptor binding profiles, and the self-validating experimental protocols required to characterize its neurochemical effects.
Structural Pharmacology & SAR Causality
To understand the in vitro behavior of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, we must analyze its structural components:
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The ortho-Ethoxybenzyl Moiety: Unsubstituted benzylpiperazines heavily favor DAT and NET over SERT[5]. The introduction of an alkoxy group (ethoxy) at the ortho position of the phenyl ring introduces both electron density and steric bulk. This modification pushes the aromatic ring into a conformation that is highly favorable for the binding pocket of the serotonin transporter (SERT) and 5-HT2A/2C receptors[4][6].
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The 3-Methylpiperazine Core: The addition of a methyl group at the 3-position of the piperazine ring introduces a chiral center and restricts the conformational flexibility of the ring[7][8]. Much like the alpha-methyl group in amphetamines, this substitution protects the molecule from rapid enzymatic degradation in cellular assays and enhances its binding affinity to G-protein coupled receptors (GPCRs) by locking the piperazine nitrogen into an optimal vector for hydrogen bonding[8].
Core Mechanism of Action (In Vitro)
The mechanism of action for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine is polypharmacological, acting primarily through three distinct pathways:
Monoamine Transporter Modulation (DAT, NET, SERT)
Like its parent compound BZP, this derivative acts on the solute carrier 6 (SLC6) gene family of monoamine transporters. It functions as a competitive reuptake inhibitor at DAT, NET, and SERT. Furthermore, because it is structurally small enough to act as a substrate, it is transported into the presynaptic terminal, triggering the reverse transport (efflux) of endogenous monoamines into the synaptic cleft[2][5]. The ortho-ethoxy substitution significantly narrows the gap between DAT and SERT affinity, resulting in a more balanced monoamine release profile[4].
5-HT Receptor Agonism
The compound acts as a partial agonist at 5-HT2A and 5-HT2C receptors[6][9]. Upon binding to the 5-HT2A receptor (a Gq-coupled GPCR), it activates phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG, which subsequently triggers the release of intracellular calcium ( Ca2+ )[9]. The 3-methyl group's stereochemistry plays a critical role here; typically, one enantiomer will display a markedly higher intrinsic efficacy at 5-HT2A than the other[8].
Trace Amine-Associated Receptor 1 (TAAR1) Activation
Once internalized into the presynaptic neuron, substituted benzylpiperazines bind to TAAR1, an intracellular Gs/Gq-coupled receptor[9][10]. Activation of TAAR1 stimulates adenylate cyclase and PKA/PKC pathways, which phosphorylate the intracellular domains of DAT and SERT. This phosphorylation is the biochemical trigger that causes the transporters to reverse their direction, actively pumping neurotransmitters out of the cell[10].
Figure 1: Polypharmacological mechanism of action for the substituted benzylpiperazine.
Experimental Methodologies & Assay Design
To ensure scientific integrity and trustworthiness, experimental protocols must be self-validating. Below are the field-proven methodologies required to characterize this compound in vitro.
Protocol 1: Radioligand Binding Assays (Transporter Affinity)
Objective: Determine the Ki of the compound at DAT, NET, and SERT. Causality & Design Choice: We utilize crude rat brain synaptosomes rather than transfected CHO cells because synaptosomes preserve the native lipid microenvironment and auxiliary regulatory proteins essential for accurate transporter kinetics[5]. Furthermore, we use [3H]WIN35,428 for DAT rather than [3H]dopamine . Because our compound is a suspected releaser, using labeled dopamine would cause substrate efflux during the assay, artificially inflating the apparent IC50 . WIN 35,428 is a pure blocker, preventing this confounding variable[5].
Step-by-Step Workflow:
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Tissue Preparation: Homogenize rat striatum (for DAT) or hippocampus (for SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g to remove debris, then at 12,000 x g to isolate the synaptosomal pellet ( P2 fraction).
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Incubation: Resuspend the pellet in Krebs-Ringer buffer. Incubate 50 µL of synaptosomes with 25 µL of radioligand (e.g., 1 nM [3H]WIN35,428 ) and 25 µL of the test compound at varying concentrations ( 10−10 to 10−4 M) for 60 minutes at 4°C to reach equilibrium.
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Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).
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Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity via a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Figure 2: High-throughput radioligand binding assay workflow.
Protocol 2: In Vitro Monoamine Release Assay (Efficacy)
Objective: Differentiate pure reuptake inhibition from substrate-induced monoamine release. Causality & Design Choice: Binding affinity ( Ki ) does not equal functional efficacy. To prove the compound acts via TAAR1-mediated efflux, we must pre-load cells with a radiolabeled neurotransmitter, wash away the extracellular label, and measure the fractional release of the isotope upon compound application.
Step-by-Step Workflow:
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Pre-incubate synaptosomes with 50 nM [3H]dopamine or [3H]serotonin for 30 minutes at 37°C to load the intracellular vesicles.
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Centrifuge and wash the synaptosomes twice to remove extracellular radioligand.
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Resuspend in buffer and expose to the test compound (1 µM and 10 µM) for 15 minutes.
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Centrifuge the mixture. Collect the supernatant (representing released monoamines) and the pellet (representing retained monoamines).
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Measure both fractions via scintillation counting. Calculate fractional release as: (Supernatant DPM) / (Supernatant DPM + Pellet DPM) * 100.
Protocol 3: Intracellular Calcium Flux Assay (5-HT2A Activation)
Objective: Quantify the functional agonism ( EC50 ) at the 5-HT2A receptor. Causality & Design Choice: Because 5-HT2A is Gq-coupled, measuring intracellular calcium is the most direct functional readout[9]. We utilize a "No Wash" fluorescent calcium indicator (e.g., Fluo-4 NW) in HEK293T cells stably expressing 5-HT2A. The no-wash format is critical because HEK293T cells are loosely adherent; washing steps would dislodge cells and introduce high well-to-well variance.
Step-by-Step Workflow:
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Seed HEK293T-5HT2A cells in a 384-well black, clear-bottom plate at 15,000 cells/well.
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Incubate overnight. Add Fluo-4 NW dye loading buffer containing probenecid (to inhibit dye efflux) and incubate for 45 minutes at 37°C.
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Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).
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Inject the test compound automatically and record fluorescence (Ex 494 nm / Em 516 nm) continuously for 3 minutes.
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Normalize peak fluorescence against a maximum response generated by 10 µM Serotonin (full agonist standard).
Quantitative Data Presentation
To contextualize the pharmacological shift caused by the ortho-ethoxy and 3-methyl substitutions, the table below summarizes the expected binding affinities ( Ki ) based on established SAR trends for benzylpiperazine derivatives[4][5][11][12].
| Target Receptor / Transporter | BZP (Reference) Ki (nM) | 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Ki (nM)* | Pharmacological Shift Rationale |
| DAT (Dopamine Transporter) | ~ 150 | ~ 210 | Slight steric hindrance from ortho-ethoxy group reduces optimal DAT binding pocket fit. |
| NET (Norepinephrine Transporter) | ~ 95 | ~ 180 | Similar steric hindrance effect as observed with DAT. |
| SERT (Serotonin Transporter) | > 3,000 | ~ 350 | Ortho-alkoxy substitution drastically increases SERT affinity via enhanced electron density. |
| 5-HT2A Receptor | > 5,000 | ~ 450 | 3-methylpiperazine core restricts conformation, optimizing the vector for 5-HT2A agonism. |
| TAAR1 Receptor | ~ 800 | ~ 600 | Maintained intracellular target engagement; lipophilicity aids membrane crossing. |
*Note: Values for the specific test compound are representative extrapolations based on validated SAR models of homologous substituted benzylpiperazines and phenethylamines.
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